

Echinophyllin C for Antimicrobial Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Echinophyllin C

Cat. No.: B021605

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Introduction

Echinophyllin C is a natural product isolated from marine soft corals. As a member of the vast family of marine-derived secondary metabolites, it holds potential for various biomedical applications, including as an antimicrobial agent. Preliminary information suggests that **Echinophyllin C** may exert its antimicrobial effects by disrupting the cellular membranes of microorganisms and inhibiting essential enzymatic pathways.^[1] However, a comprehensive review of publicly available scientific literature did not yield specific quantitative data on its antimicrobial activity, such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs) against a spectrum of microbial pathogens.

These application notes provide a framework for researchers aiming to investigate the antimicrobial properties of **Echinophyllin C**. The following sections detail standardized protocols for determining its efficacy against bacterial and fungal pathogens, including its ability to inhibit biofilm formation. While specific quantitative data for **Echinophyllin C** is not available in the literature searched, the provided tables are structured to accommodate experimental findings.

Data Presentation

The following tables are presented as templates for organizing and summarizing quantitative data obtained from antimicrobial studies of **Echinophyllin C**.

Table 1: Minimum Inhibitory Concentration (MIC) of **Echinophyllin C**

Test Microorganism	Strain ID	MIC (µg/mL)	Positive Control (Antibiotic)	MIC (µg/mL) of Control
Staphylococcus aureus	ATCC 29213	Data not available	Vancomycin	
Escherichia coli	ATCC 25922	Data not available	Gentamicin	
Pseudomonas aeruginosa	ATCC 27853	Data not available	Ciprofloxacin	
Candida albicans	ATCC 90028	Data not available	Fluconazole	
(Add other relevant strains)				

Table 2: Minimum Bactericidal Concentration (MBC) of **Echinophyllin C**

Test Microorganism	Strain ID	MIC (µg/mL)	MBC (µg/mL)	MBC/MIC Ratio	Interpretation
Staphylococcus aureus	ATCC 29213	Data not available	Data not available		
Escherichia coli	ATCC 25922	Data not available	Data not available		
Pseudomonas aeruginosa	ATCC 27853	Data not available	Data not available		
(Add other relevant strains)					

Table 3: Anti-Biofilm Activity of **Echinophyllin C** (Crystal Violet Assay)

Test Microorganism	Strain ID	Concentration of Echinophyllin C (µg/mL)	% Biofilm Inhibition	Positive Control	% Inhibition by Control
Staphylococcus aureus	ATCC 25923	Data not available	Data not available	Tetracycline	
Pseudomonas aeruginosa	PAO1	Data not available	Data not available	Ciprofloxacin	
(Add other relevant strains)					

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial and anti-biofilm properties of **Echinophyllin C**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of **Echinophyllin C** that inhibits the visible growth of a microorganism.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **Echinophyllin C** stock solution (in a suitable solvent, e.g., DMSO)
- 96-well microtiter plates (sterile)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi (sterile)
- Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

- Positive control antibiotic (e.g., Gentamicin, Vancomycin, Fluconazole)
- Negative control (broth and solvent)
- Incubator
- Microplate reader (optional)

Procedure:

- Preparation of **Echinophyllin C** Dilutions:
 - Prepare a serial two-fold dilution of the **Echinophyllin C** stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 μL .
- Inoculum Preparation:
 - Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well after addition.
- Inoculation:
 - Add 100 μL of the prepared inoculum to each well containing the **Echinophyllin C** dilutions, the positive control, and the growth control wells. The final volume in each well will be 200 μL .
- Controls:
 - Positive Control: A well containing a known antibiotic.
 - Negative (Growth) Control: A well containing only the broth and the inoculum.
 - Sterility Control: A well containing only sterile broth.

- Solvent Control: A well containing the highest concentration of the solvent used to dissolve **Echinophyllin C** and the inoculum.
- Incubation:
 - Incubate the plate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
- Reading the MIC:
 - The MIC is the lowest concentration of **Echinophyllin C** at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC test to determine the lowest concentration of **Echinophyllin C** that kills 99.9% of the initial bacterial inoculum.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- MIC plate from Protocol 1
- Mueller-Hinton Agar (MHA) plates (or appropriate agar for the test organism)
- Sterile pipette tips and spreader
- Incubator

Procedure:

- Subculturing from MIC Plate:
 - From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
- Plating:
 - Spread the aliquot evenly onto a sterile MHA plate.

- Incubation:
 - Incubate the plates at 37°C for 18-24 hours.
- Determining the MBC:
 - The MBC is the lowest concentration of **Echinophyllin C** that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Anti-Biofilm Assay using Crystal Violet

This protocol quantifies the ability of **Echinophyllin C** to inhibit biofilm formation by a microorganism.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- **Echinophyllin C** stock solution
- 96-well flat-bottom microtiter plates (sterile)
- Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable biofilm-promoting medium)
- Bacterial inoculum
- 0.1% Crystal Violet solution
- 30% Acetic Acid or 95% Ethanol
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- Biofilm Formation:
 - Add 100 µL of sterile TSB with glucose to each well of a 96-well plate.

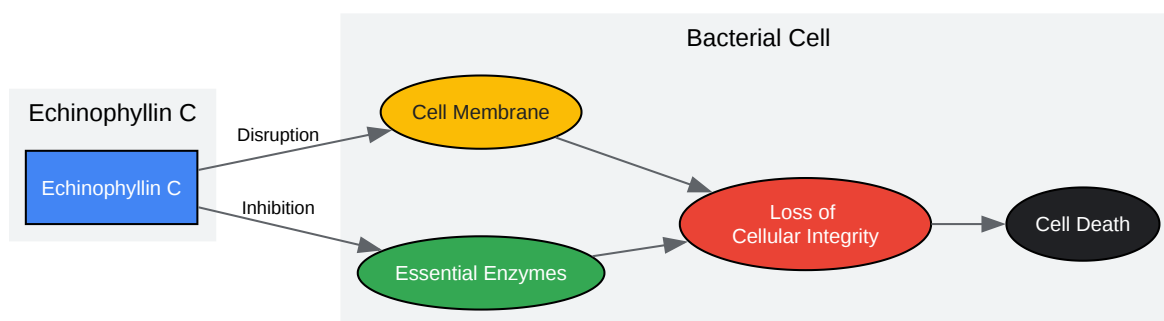
- Add 100 µL of the bacterial inoculum (adjusted to approximately 1×10^6 CFU/mL) to each well.
- Add serial dilutions of **Echinophyllin C** to the respective wells. Include a positive control (e.g., an antibiotic known to inhibit biofilm formation) and a negative control (no treatment).
- Incubation:
 - Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- Washing:
 - Carefully discard the planktonic bacteria from the wells.
 - Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
- Staining:
 - Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- Washing:
 - Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
- Solubilization:
 - Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
- Quantification:
 - Measure the absorbance of the solubilized crystal violet at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
- Calculation of Inhibition:

- The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = $[(OD_{\text{control}} - OD_{\text{treated}}) / OD_{\text{control}}] * 100$

Visualizations

Signaling Pathways and Mechanisms

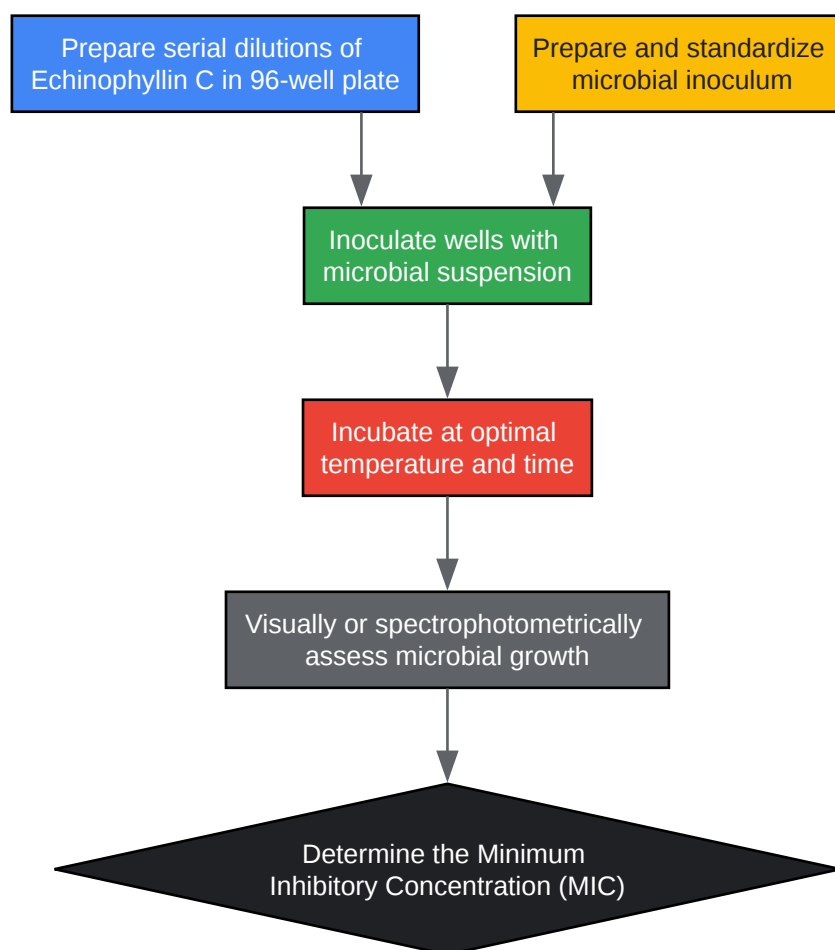
The proposed mechanism of action for antimicrobial peptides from marine invertebrates, which may be analogous to that of **Echinophyllin C**, involves the disruption of the microbial cell membrane.[16][17][18]



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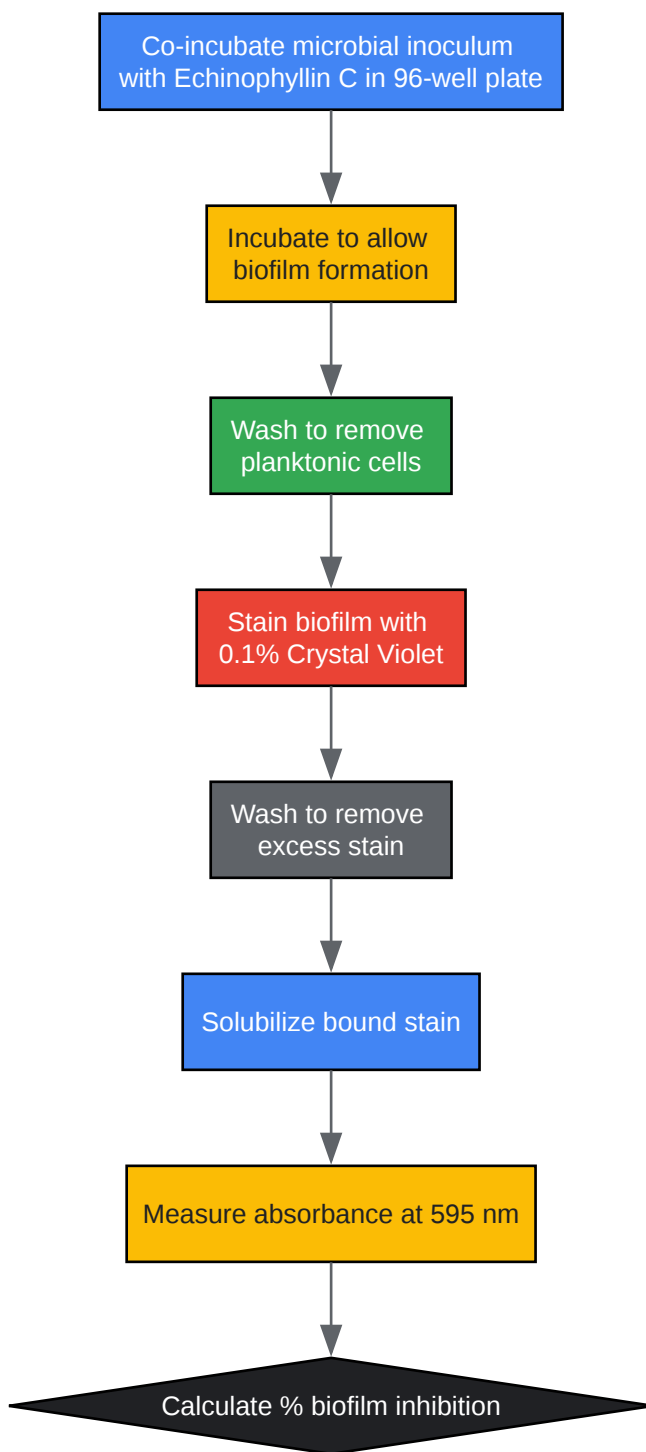
Caption: Proposed mechanism of action for **Echinophyllin C**.

Experimental Workflows



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Caption: Workflow for MIC determination.



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Caption: Workflow for anti-biofilm assay.

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